molecular formula C9H7FN2OS B2508748 5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol CAS No. 1092307-62-4

5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol

Cat. No.: B2508748
CAS No.: 1092307-62-4
M. Wt: 210.23
InChI Key: WOIRXSDXFNPZHX-UHFFFAOYSA-N
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Description

5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol: is a heterocyclic compound that contains an oxadiazole ring substituted with a fluorophenyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzyl chloride with thiosemicarbazide to form the intermediate, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiol group in 5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol can undergo oxidation to form disulfides.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Cyclization: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Substitution: Reagents such as nitrating agents or halogenating agents can be used under acidic or basic conditions.

    Cyclization: Dehydrating agents like POCl3 or sulfuric acid (H2SO4) are commonly used.

Major Products Formed:

    Disulfides: Formed from the oxidation of the thiol group.

    Substituted Derivatives: Formed from electrophilic aromatic substitution reactions.

    Complex Heterocycles: Formed from cyclization reactions.

Scientific Research Applications

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, including infections and cancer. Its unique structure allows it to interact with specific molecular targets in the body .

Industry: In the materials science field, this compound is used in the development of new materials with specific properties, such as conductivity and fluorescence. It is also used in the synthesis of polymers and other advanced materials .

Comparison with Similar Compounds

  • 5-[(2-Chlorophenyl)methyl]-1,3,4-oxadiazole-2-thiol
  • 5-[(2-Bromophenyl)methyl]-1,3,4-oxadiazole-2-thiol
  • 5-[(2-Methylphenyl)methyl]-1,3,4-oxadiazole-2-thiol

Comparison: Compared to its analogs, 5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability, binding affinity, and overall biological activity. This makes it a valuable compound for further research and development .

Properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2OS/c10-7-4-2-1-3-6(7)5-8-11-12-9(14)13-8/h1-4H,5H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIRXSDXFNPZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NNC(=S)O2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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